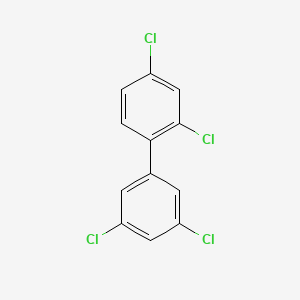

2,3',4,5'-Tetrachlorobiphenyl

Übersicht

Beschreibung

2,3’,4,5’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB), which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. Polychlorinated biphenyls were widely used in various industrial applications due to their chemical stability and insulating properties. they are now known to be environmental pollutants with significant health risks .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3’,4,5’-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction typically occurs at elevated temperatures to facilitate the substitution of hydrogen atoms on the biphenyl rings with chlorine atoms .

Industrial Production Methods

Industrial production of 2,3’,4,5’-Tetrachlorobiphenyl follows similar chlorination processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the desired compound. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of unwanted by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2,3’,4,5’-Tetrachlorobiphenyl undergoes various chemical reactions, including:

Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl rings, typically under anaerobic conditions using specific bacterial strains such as Dehalococcoides.

Substitution: Chlorine atoms on the biphenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reductive Dechlorination: Electron donors such as elemental iron or fatty acids are used in the presence of specific bacterial cultures.

Oxidation: Catalysts such as cytochrome P450 enzymes facilitate the oxidation process.

Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions to achieve substitution reactions.

Major Products Formed

Reductive Dechlorination: Products include lower chlorinated biphenyls such as 2,3,5-Trichlorobiphenyl and 2,4,5-Trichlorobiphenyl.

Oxidation: Hydroxylated metabolites such as 4-Hydroxy-2,3,3’,4’,5-Pentachlorobiphenyl.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Mutagenicity and Carcinogenicity

Research indicates that 2,3',4,5'-tetrachlorobiphenyl exhibits low mutagenic potential. Studies have shown that it does not significantly induce mutations in bacterial strains such as Salmonella typhimurium in the presence of metabolic activation . However, its metabolites may have different biological activities that warrant further investigation.

Metabolism and Biotransformation

PCB 52 is metabolized primarily by cytochrome P450 enzymes in liver microsomes. The main metabolite identified is 3-hydroxy-2,3',4,5'-tetrachlorobiphenyl . Understanding its metabolic pathways is crucial for assessing its toxicological profile and potential health impacts.

Environmental Research

Soil and Sediment Interactions

Studies have demonstrated that PCB 52 can interact with natural organic matter (NOM) and surfactant-modified nanoparticles, affecting its transport and bioavailability in aquatic environments . This property is significant for evaluating the environmental fate of PCBs and their remediation strategies.

Dechlorination Studies

Research on the kinetics of dechlorination of PCB 52 has been conducted to understand its degradation processes under anaerobic conditions. These studies are essential for developing bioremediation techniques to mitigate PCB contamination in soils and sediments .

Ecotoxicological Assessments

Impact on Aquatic Life

PCB 52 has been studied for its effects on fish species, particularly regarding liver tumor formation when exposed to carcinogens like aflatoxin B1. Research indicates that PCB exposure can inhibit tumor incidence in certain models, suggesting a complex interaction between PCBs and other environmental contaminants .

Bioaccumulation Potential

The bioaccumulation of PCB 52 in aquatic organisms poses significant ecological risks. Its persistence in the environment leads to biomagnification through food webs, necessitating comprehensive studies on its ecological impact.

Analytical Chemistry Applications

Detection Methods

Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed to detect and quantify PCB 52 in environmental samples. These techniques are vital for monitoring PCB contamination levels in various matrices including water, soil, and biological tissues .

Industrial Applications

Despite the phase-out of PCBs due to their environmental and health risks, understanding their chemical properties continues to be relevant for developing safer alternatives. Research into the physical and chemical properties of PCB 52 can inform the design of new materials with similar functionalities but reduced toxicity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Wong et al. (1979) | Mutagenicity | Found low mutagenic activity of PCB 52 in bacterial assays. |

| Shelton et al. (1984) | Tumor Inhibition | Demonstrated that PCB exposure can inhibit liver tumors induced by aflatoxin B1 in trout models. |

| Fukuoka et al. (2009) | Metabolism | Identified major metabolites formed from PCB 52 metabolism by rabbit liver microsomes. |

Wirkmechanismus

2,3’,4,5’-Tetrachlorobiphenyl exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

2,3’,4,5’-Tetrachlorobiphenyl is one of many polychlorinated biphenyls, each with different chlorine substitution patterns. Similar compounds include:

2,3,4,4’-Tetrachlorobiphenyl: Similar in structure but with chlorine atoms at different positions, leading to different chemical and biological properties.

2,3,4,5-Tetrachlorobiphenyl: Another isomer with a different arrangement of chlorine atoms, affecting its reactivity and toxicity.

The uniqueness of 2,3’,4,5’-Tetrachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical behavior, environmental persistence, and biological effects.

Biologische Aktivität

2,3',4,5'-Tetrachlorobiphenyl (TCB) is a member of the polychlorinated biphenyl (PCB) family, which comprises synthetic organic chemicals known for their biphenyl structure and multiple chlorine substitutions. This compound is of significant interest due to its persistent nature in the environment and its potential biological effects on human health and ecosystems.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H6Cl4 |

| Molecular Weight | 291.99 g/mol |

| CAS Number | 35693-99-3 |

This compound features four chlorine atoms attached to the biphenyl backbone at specific positions, influencing its reactivity and biological interactions.

Mechanisms of Biological Activity

1. Interaction with Cytochrome P450 Enzymes:

Research indicates that 2,3',4,5'-TCB interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation. These interactions can lead to altered metabolic processes, potentially resulting in toxic effects or endocrine disruption .

2. Effects on Cellular Signaling:

Studies have shown that TCB can influence cellular signaling pathways and gene expression. This may lead to adverse biological effects such as carcinogenicity or developmental toxicity .

3. Mitochondrial Dysfunction:

Investigations into the effects of TCB on mitochondrial function reveal that it inhibits respiration in rat liver mitochondria. Specifically, TCB has been shown to decrease the rate of respiration by approximately 23%, impacting both cytochrome c-oxidizing and CoQ-oxidizing modules .

Case Studies and Research Findings

1. Toxicological Studies:

A study conducted on the effects of TCB on various biological systems highlighted its potential to induce apoptosis in mammalian cells. The compound was found to affect cell viability and proliferation rates significantly .

2. Environmental Impact:

Research has demonstrated that TCB can accumulate in aquatic organisms, leading to biomagnification within food chains. This raises concerns about its long-term ecological impacts and potential risks to human health through consumption of contaminated fish .

Comparative Analysis with Other PCB Congeners

The biological activity of 2,3',4,5'-TCB can be compared with other PCB congeners based on their structural differences and biological effects.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | C12H6Cl4 | Endocrine disruptor; affects cytochrome P450 |

| 2,2',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | Inhibits mitochondrial respiration; less potent than TCB |

| 3,3',4,5'-Tetrachlorobiphenyl | C12H6Cl4 | More hydrophobic; potentially higher bioaccumulation risk |

Eigenschaften

IUPAC Name |

1,3-dichloro-5-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-1-2-11(12(16)6-8)7-3-9(14)5-10(15)4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTXLLZIBIDUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074214 | |

| Record name | 2,3',4,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73575-52-7 | |

| Record name | 2,3',4,5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4621AC581D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.